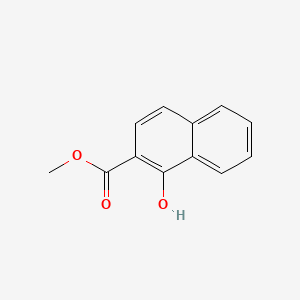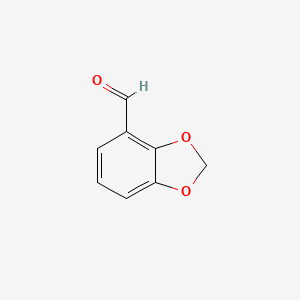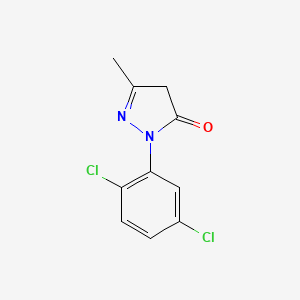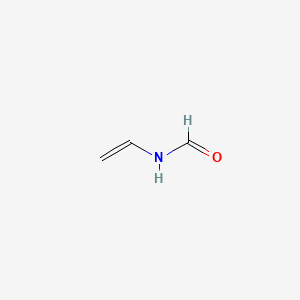
delta-Dodecalactone
Overview
Description
Delta-Dodecalactone is a chemical compound classified as a lactone. It naturally occurs in various fruits and milk products, contributing to their characteristic aromas. This compound is known for its robust odor profile, which can evoke sensations ranging from peaches and coconuts to butter and milk . This compound is widely used in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-Dodecalactone can be synthesized through several methods. One common synthetic route involves the aldol condensation of cyclopentanone and n-heptaldehyde, followed by catalytic hydrogenation to form a 2-heptyl cyclopentanone intermediate. This intermediate is then subjected to oxidation and ring expansion to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves bioreduction of Massoia oil. The process includes strain activation, preparation of seed culture solution, fermentation and conversion, extraction, solvent recycling, and rectification . This method is preferred for producing natural this compound, which is in high demand for its use in food and fragrance industries.
Chemical Reactions Analysis
Types of Reactions: Delta-Dodecalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones.
Scientific Research Applications
Delta-Dodecalactone has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with thermodynamically stable properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of delta-Dodecalactone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. In biological applications, its larvicidal effect is believed to be due to its ability to disrupt the cellular membranes of mosquito larvae, leading to their death .
Comparison with Similar Compounds
Delta-Dodecalactone is unique among lactones due to its specific odor profile and applications. Similar compounds include:
Gamma-Dodecalactone: Known for its fruity aroma, often used in flavoring.
Delta-Decalactone: Similar in structure but with a different odor profile, used in both flavor and fragrance industries.
Gamma-Octalactone: Exhibits repellent effects against mosquitoes, similar to this compound.
This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
6-heptyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPLZGZHJABGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047596 | |
| Record name | delta-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution | |
| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Dodecalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | xi-5-Dodecanolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water | |
| Record name | DELTA-DODECALACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | delta-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.950 | |
| Record name | delta-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS | |
CAS No. |
713-95-1, 3051-22-7 | |
| Record name | δ-Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Dodecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-5-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-DODECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DELTA-DODECALACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | xi-5-Dodecanolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-12 °C | |
| Record name | xi-5-Dodecanolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the sensory properties of δ-Dodecalactone?
A1: δ-Dodecalactone possesses a potent, creamy, and fruity aroma, described as having nuances of coconut and peach. [, ]. In dairy products like cream, it contributes to the characteristic creamy flavor, with δ-Tetradecalactone playing a significant role in enhancing this sensory experience [].
Q2: What are the applications of δ-Dodecalactone in different industries?
A2: δ-Dodecalactone is widely used as a flavoring agent in various food products, including cakes, ice cream, dairy products, and beverages []. Its pleasant aroma also makes it valuable in fragrance applications.
Q3: Are there any potential applications of δ-Dodecalactone in insect control?
A3: Research suggests that δ-Dodecalactone exhibits repellent properties against bed bugs (Cimex lectularius) []. When applied to luggage or cloth surfaces, it demonstrated long-term repellency, highlighting its potential use in preventing bed bug infestations.
Q4: How is δ-Dodecalactone synthesized?
A4: One method for synthesizing δ-Dodecalactone involves a multi-step process starting with cyclopentanone and n-heptaldehyde. These reactants undergo an aldol condensation followed by catalytic hydrogenation to form a 2-heptyl cyclopentanone intermediate. Subsequent oxidation and ring expansion yield the final δ-Dodecalactone product [].
Q5: What are the advantages of the one-pot synthesis method for δ-Dodecalactone?
A5: The one-pot method for δ-Dodecalactone synthesis offers several advantages over traditional multi-step approaches. It simplifies the procedure, reduces reaction time, and requires fewer purification steps []. This method also results in a higher yield compared to performing aldol condensation, catalytic hydrogenation, and oxidation separately.
Q6: What is known about the presence and formation of δ-Dodecalactone in milk fat?
A6: Research suggests that δ-Dodecalactone exists in a bound form within milk fat and is released upon heating []. This bound form is believed to be a monohydroxy-acyl-triglyceride, acting as a precursor to δ-Dodecalactone.
Q7: How is the presence of δ-Dodecalactone affected by fruit ripening?
A7: Studies on peach fruit volatiles indicate that δ-Dodecalactone concentrations increase with fruit maturity, reaching their highest levels in tree-ripened peaches []. Notably, artificially ripened peaches showed significantly lower levels of δ-Dodecalactone compared to naturally ripened counterparts.
Q8: How do different lactones impact the sensory properties of dairy cream?
A8: While various lactones are present in dairy cream, research suggests that individual lactones have distinct sensory effects. Among these, δ-Tetradecalactone stands out for its ability to enhance the creamy flavor of cream when added at concentrations above its flavor threshold []. Other lactones, particularly C18 and C20 gamma and delta lactones, appear to influence the melting behavior of cream in the mouth.
Q9: What analytical techniques are used to study δ-Dodecalactone?
A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of δ-Dodecalactone in various matrices, including food products, biological samples, and environmental samples [, , , ]. This method allows for the separation and detection of volatile compounds like δ-Dodecalactone based on their mass-to-charge ratio.
Q10: Can δ-Dodecalactone be produced through microbial means?
A10: Research indicates that microbial biotransformation can be used to produce δ-Dodecalactone from its corresponding α, β-unsaturated lactone precursor found in Massoi bark oil []. This approach offers a potentially sustainable and environmentally friendly alternative to chemical synthesis methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















